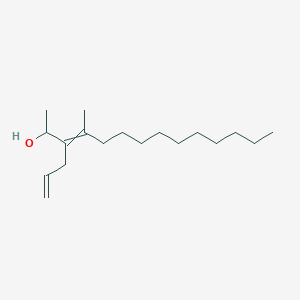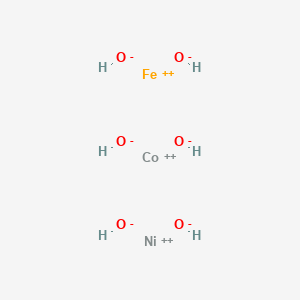
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- is a heterocyclic compound that belongs to the class of 2H-pyran-2-ones. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in various fields of scientific research .
準備方法
The synthesis of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of suitable precursors under specific reaction conditions. For example, the dicobaltoctacarbonyl complex can be used to ensure intramolecular carbonylation of cis-epoxyalkynes, which are then transformed into the desired 2H-pyran-2-one derivative under heating in benzene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation.
科学的研究の応用
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including other heterocycles.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it useful in biological studies.
Medicine: Due to its pharmacological activities, it is studied for potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- can be compared with other similar compounds such as:
2H-Pyran-2-one, 5,6-dihydro-: This compound shares a similar core structure but lacks the benzoyl and phenyl substituents.
2H-Pyran-2-one, 3-ethyl-5,6-dihydro-: This compound has an ethyl group instead of the benzoyl and phenyl groups.
4H-Pyran-4-one, 2-ethyl-2,3-dihydro-: This compound has a different substitution pattern and hydrogenation state. The uniqueness of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
870002-29-2 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC名 |
4-benzoyl-5-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C18H14O3/c19-17(14-9-5-2-6-10-14)15-11-12-21-18(20)16(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChIキー |
CZTYUGALTKXXJY-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)C(=C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)


![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)




![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

